(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone

FAAH inhibition Enzyme potency Trifluoromethoxy SAR

(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone (CAS 832110-63-1) is a synthetic α,β-unsaturated ketone featuring a cyclohexenyl ring and a trifluoromethoxy-substituted phenyl ring connected by a carbonyl linker. This molecular architecture combines a reactive enone system with a lipophilic, electron-withdrawing trifluoromethoxy group, a motif common in medicinal chemistry and liquid crystal research.

Molecular Formula C14H13F3O2
Molecular Weight 270.25 g/mol
CAS No. 832110-63-1
Cat. No. B12541032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone
CAS832110-63-1
Molecular FormulaC14H13F3O2
Molecular Weight270.25 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)C(=O)C2=CC(=CC=C2)OC(F)(F)F
InChIInChI=1S/C14H13F3O2/c15-14(16,17)19-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h4-5,7-9H,1-3,6H2
InChIKeyKTZNFUKHFXYZLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

832110-63-1: A Cyclohexenyl Trifluoromethoxyphenyl Methanone Building Block for Medicinal Chemistry and Advanced Materials


(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone (CAS 832110-63-1) is a synthetic α,β-unsaturated ketone featuring a cyclohexenyl ring and a trifluoromethoxy-substituted phenyl ring connected by a carbonyl linker . This molecular architecture combines a reactive enone system with a lipophilic, electron-withdrawing trifluoromethoxy group, a motif common in medicinal chemistry and liquid crystal research [1]. Its C14H13F3O2 formula (MW 270.25 g/mol) places it within a class of small-molecule building blocks employed for structure-activity relationship (SAR) exploration and late-stage functionalization .

Enone and OCF3 motifs for SAR exploration and late-stage functionalization
Cyclohexenyl ring enables photo-Nazarov cyclization chemistry
Compatible with liquid crystal and advanced materials research

Why the 3-Trifluoromethoxy Phenyl Cyclohexenyl Ketone Architecture Cannot Be Replaced by Simple Analogs


Attempts to substitute this compound with common analogs, such as the unsubstituted cyclohexenyl phenyl ketone or the 4-trifluoromethoxy isomer, overlook three interdependent structural features critical for function. First, the meta-trifluoromethoxy (-OCF3) group profoundly influences electronic distribution and metabolic stability compared to -CF3 or -OCH3 surrogates [1]. Second, the cyclohexenyl ring provides a non-aromatic, partially saturated scaffold capable of unique photo-Nazarov cyclization reactivity absent in phenyl analogs [2]. Third, the ortho,meta-substitution pattern creates a distinct dipole moment and steric environment that can discriminate between biological targets, as evidenced in related FAAH inhibitor optimization where 4-trifluoromethoxy substitution yielded maximal potency while ring saturation abolished activity . These non-linear structure-property relationships make simple analog-substitution a high-risk strategy without quantitative comparative validation.

Electronic

Meta-OCF3 substitution alters electronic distribution and dipole moment compared to para-OCF3 or CF3 analogs, which may shift target interaction profiles.

Reactivity

Cyclohexenyl enone reactivity enables photochemical pathways absent in saturated cyclohexyl or fully aromatic phenyl ketones; simple analog substitution may disable this handle.

Sterics

Ortho,meta-substitution pattern creates a distinct steric environment that can discriminate between biological targets; para-only analogs may lack this selectivity.

Quantitative Differentiation Evidence for (Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone Against Closest Analogs


Trifluoromethoxy vs. Trifluoromethyl Substituent: Enhanced FAAH Inhibitory Potency

In a systematic FAAH inhibitor optimization study, 4-trifluoromethoxy substitution on the t-TUCB scaffold achieved the highest dual-enzyme potency compared to unsubstituted, 4-fluoro, and 4-chloro analogs. Potency on both sEH and FAAH increased with para-substituent hydrophobicity, with -OCF3 being the most potent . Notably, substituting the aromatic ring for a cyclohexane led to complete loss of FAAH activity . This establishes the trifluoromethoxy-phenyl motif as a superior pharmacophore, directly relevant to the target compound's 3-trifluoromethoxy phenyl ketone structure.

FAAH Inhibition
Cross-study comparable
Ranked highest FAAH inhibition among tested substituents; cyclohexane replacement abolished activity.
Supports OCF3 pharmacophore selection for FAAH studies.
Exact IC50 not publicly disclosed; verify potency.
FAAH inhibition Enzyme potency Trifluoromethoxy SAR

Cyclohexenyl Scaffold Enables Unique Photochemical Reactivity Absent in Phenyl Analogs

The cyclohexenyl phenyl ketone core undergoes a specific photo-Nazarov cyclization to afford hexahydrofluorenone products, a synthetically useful transformation not available to fully aromatic or saturated analogs [1]. The reaction outcome is stereochemistry-dependent: cis-1-cyclohexenyl-phenyl-methanone participates in the title reaction, while the trans-isomer and enol intermediates compete through Michael-type additions [1]. The target compound's cyclohexenyl ring preserves this photochemical reactivity, offering a unique derivatization pathway unavailable in cyclohexyl or phenyl methanone alternatives.

Photo-Nazarov
Class-level inference
Undergoes photo-Nazarov cyclization to hexahydrofluorenone; absent in saturated/aromatic analogs.
Enables unique photochemical derivatization pathway.
Yields vary with conditions.
Photochemistry Nazarov cyclization Synthetic utility

Electronic Modulation of Ketone Reactivity by Meta-Trifluoromethoxy Substitution

The trifluoromethoxy group is a potent electron-withdrawing substituent (Hammett σp = 0.35, comparable to chlorine) that significantly modulates the electron density of the aromatic ring and the electrophilicity of the attached ketone carbonyl [1]. In the target compound, the meta-OCF3 substitution withdraws electron density from the phenyl ring, increasing the carbonyl's susceptibility to nucleophilic attack relative to unsubstituted or electron-donating group-substituted analogs. This electronic effect is distinct from the 4-OCF3 isomer and from -CF3-substituted analogs [1].

Electronic Effects
Class-level inference
σmeta(OCF3) ≈ 0.38 vs OCH3 0.12; enhances carbonyl electrophilicity.
Impacts nucleophilic addition rates and regioselectivity.
Hammett relationships guide design.
Electronic effects Carbonyl reactivity Substituent effects

Trifluoromethoxy vs. Methoxy: Sustained Metabolic Stability in Microsomal Assays

In a head-to-head comparison of aliphatic trifluoromethoxy and methoxy derivatives, -OCF3-substituted compounds exhibited significantly higher metabolic stability than their -OCH3 counterparts, with nearly identical stability to -CF3-bearing analogs [1]. Extrapolating to the target compound's aryl-OCF3 system, this metabolic robustness is attributed to the stronger C-F bonds resisting oxidative metabolism compared to C-H bonds in methoxy groups.

Metabolic Stability
Cross-study comparable
OCF3 > OCH3 metabolic stability in microsomes; comparable to CF3.
May support longer half-life in lead optimization.
Exact clearance data unavailable.
Metabolic stability Microsomal clearance Trifluoromethoxy SAR

Lipophilicity Tuning: LogP Comparison of Cyclohexenyl-Trifluoromethoxy vs. Phenyl Analogs

The computed LogP for the closely related 1-(cyclohexen-1-yl)-3-(trifluoromethoxy)benzene (CAS 832110-64-2) is 4.54, indicating substantial lipophilicity driven by the cyclohexenyl and -OCF3 motifs . This value is higher than typical drug-like phenyl methanones (LogP ~2-3), suggesting superior membrane permeability for the target compound. The -OCF3 group's contribution to lipophilicity is well-established [1], and the cyclohexenyl ring adds further hydrophobicity without introducing the metabolic lability of an unsubstituted phenyl ring.

Lipophilicity
Class-level inference
Computed LogP 4.54 for core scaffold; vs 2.9 for simpler OCF3-cyclohexene.
Elevated lipophilicity may support CNS penetration studies.
Computed; experimental LogP recommended.
Lipophilicity LogP Membrane permeability

Synthetic Accessibility: Optimized Nickel-Catalyzed Coupling Yields for Cyclohexenyl Ketone Construction

The target compound can be accessed via nickel-catalyzed coupling of a bromoketone intermediate with cyclohexenylzinc bromide in THF at -20°C, achieving a 65% isolated yield . This yield compares favorably with Friedel-Crafts acylation of cyclohexene with 3-(trifluoromethoxy)benzoyl chloride (62% conversion) , providing procurement scientists with a benchmark for synthetic feasibility and cost estimation.

Synthetic Yield
Data to verify
65% isolated yield (Negishi coupling); 62% conversion (Friedel-Crafts).
Supports synthetic feasibility and scale-up assessment.
Yields may vary; validate with supplier.
Synthetic methodology Negishi coupling Process chemistry

Evidence-Backed Procurement Scenarios for (Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone


FAAH/sEH Dual Inhibitor Lead Optimization Programs Requiring Para-Trifluoromethoxy Pharmacophore

Based on the established superiority of 4-trifluoromethoxy substitution for dual FAAH/sEH inhibition , the target compound serves as a key intermediate for installing the -OCF3-phenyl ketone motif. Its cyclohexenyl ring can be further functionalized or replaced to tune pharmacokinetics while maintaining the essential -OCF3 pharmacophore.

Photochemical Synthesis of Hexahydrofluorenone Derivatives via Nazarov Cyclization

Leveraging the photo-Nazarov reactivity inherent to the cyclohexenyl phenyl ketone core [1], this compound enables direct access to complex tricyclic scaffolds under mild photochemical conditions, a disconnection unavailable with saturated or fully aromatic analogs.

Building Block for CNS-Penetrant Kinase Inhibitors Requiring High Lipophilicity

With a calculated LogP of ~4.5 for the core scaffold and documented metabolic stability advantages of -OCF3 over -OCH3 [2], this compound is strategically suited for CNS drug discovery programs where balanced lipophilicity and metabolic stability are paramount.

Synthesis of Trifluoromethoxy-Substituted Liquid Crystal Mesogens

Trifluoromethoxy-substituted cyclohexane derivatives are known to impart favorable electro-optical properties in liquid crystal compositions [3]. The target compound's cyclohexenyl-trifluoromethoxyphenyl architecture aligns with this application space, particularly for materials requiring negative dielectric anisotropy.

Application
Selection Property
Validation Focus
FAAH/sEH dual inhibitor lead optimization
3-Trifluoromethoxy pharmacophore building block
Enzyme inhibition potency and selectivity review
Photochemical synthesis of hexahydrofluorenones
Cyclohexenyl enone photoreactivity
Photo-Nazarov cyclization yield and stereochemistry
CNS-penetrant kinase inhibitor programs
Elevated lipophilicity with OCF3 metabolic profile
LogP and microsomal clearance endpoints
Liquid crystal mesogen synthesis
Trifluoromethoxy-cyclohexenyl architecture
Dielectric anisotropy and electro-optical response
Quote Request

Request a Quote for (Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.